3-Nitrothiophene-2-carbaldehyde
Description
Historical Context and Discovery
The development of 3-nitrothiophene-2-carbaldehyde as a recognized chemical entity reflects the broader historical progression in heterocyclic chemistry research. The chemistry of nitro-derivatives of heterocyclic systems has been established for considerable time, though their commercial exploitation developed primarily over the last 40 years. The systematic study of thiophene derivatives and their substitution patterns gained momentum as researchers recognized the unique properties imparted by the sulfur-containing five-membered ring structure.
The formal documentation of 3-nitrothiophene-2-carbaldehyde in chemical databases occurred in 2007, with subsequent modifications to its recorded properties updated as recently as 2025. This timeline reflects the compound's emergence within the context of expanding research into specialized heterocyclic intermediates. The compound's identification and characterization represent part of the broader effort to map the chemical space of substituted thiophenes and understand the relationship between structural modifications and resulting properties.
Synthesis methodologies for related nitrothiophene derivatives have been documented in patent literature, indicating industrial interest in these compound classes. For instance, processes for preparing 2-nitrothiophene selectively from thiophene using metal-exchanged clay catalysts and nitric acid have been developed, demonstrating the ongoing refinement of synthetic approaches to nitrothiophene derivatives. These developments provide context for understanding how 3-nitrothiophene-2-carbaldehyde fits within the evolving landscape of heterocyclic synthesis.
Significance in Heterocyclic Chemistry
The significance of 3-nitrothiophene-2-carbaldehyde in heterocyclic chemistry stems from its unique combination of functional groups and their positioning on the thiophene ring system. Thiophene and its derivatives have found applications in the pharmaceutical area across a wide range of drug types, including nonsteroidal anti-inflammatory compounds, rheumatoid and osteoarthritis drugs, hypertension and heart medications, antibiotics, antiglaucoma drugs, veterinary products, agrochemical products, and dyestuffs.
The aromatic character of the thiophene ring system provides a stable platform for substitution while maintaining electronic properties that can be fine-tuned through strategic placement of functional groups. The compound demonstrates the principle that heterocyclic systems with six π-electrons distributed over five atoms create unique electronic distributions that differ significantly from their carbocyclic analogs. This electronic arrangement influences both the reactivity patterns and the physical properties of the resulting compounds.
Table 1: Molecular Properties of 3-Nitrothiophene-2-carbaldehyde
The aldehyde functional group at the 2-position provides a reactive site for further chemical transformations, while the nitro group at the 3-position serves as both an electron-withdrawing substituent and a potential site for reduction reactions. This combination of functionalities makes the compound valuable as a synthetic intermediate for the preparation of more complex molecular architectures.
Positional Isomerism in Nitrothiophene Derivatives
Positional isomerism in nitrothiophene derivatives represents a fundamental concept in understanding how the placement of substituents influences molecular properties and reactivity patterns. The thiophene ring system offers multiple positions for substitution, and the specific arrangement of functional groups can dramatically alter the resulting compound's characteristics. Research has demonstrated that positional isomers can be effectively differentiated through advanced analytical techniques, including tandem mass spectrometry approaches that identify diagnostic ions specific to particular substitution patterns.
The study of positional isomeric thiophene-based π-conjugated chromophores has revealed significant differences in optical and electronic properties based on substituent positioning. For nitrothiophene derivatives, the position of the nitro group relative to other substituents influences both the electronic distribution within the molecule and the accessibility of various synthetic transformations. The electron-withdrawing nature of the nitro group creates regional variations in electron density that affect reactivity patterns and molecular interactions.
Table 2: Comparison of Nitrothiophene Positional Isomers
| Compound | Nitro Position | Aldehyde Position | Chemical Abstracts Service Number | Molecular Weight |
|---|---|---|---|---|
| 3-Nitrothiophene-2-carbaldehyde | 3 | 2 | 58963-75-0 | 157.15 g/mol |
| 5-Nitrothiophene-2-carbaldehyde | 5 | 2 | 4521-33-9 | 157.15 g/mol |
| 4-Nitrothiophene-2-carbaldehyde | 4 | 2 | 57500-53-5 | 157.15 g/mol |
The analysis of positional isomers through computational methods has revealed distinct molecular orbital distributions and energy levels associated with different substitution patterns. These differences translate into variations in absorption spectra, fluorescence properties, and chemical reactivity. For 3-nitrothiophene-2-carbaldehyde specifically, the positioning of the nitro group at the 3-position creates a unique electronic environment that differs from the more commonly studied 5-nitrothiophene-2-carbaldehyde and 4-nitrothiophene-2-carbaldehyde isomers.
Electrophilic substitution reactions in thiophene systems typically occur at the 2-position due to electronic factors, but the presence of electron-withdrawing substituents can alter these reactivity patterns. The 3-position in thiophene derivatives represents a unique environment where steric and electronic effects combine to create distinct reactivity profiles. Understanding these positional effects is crucial for predicting synthetic outcomes and designing efficient routes to target molecules.
Properties
IUPAC Name |
3-nitrothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO3S/c7-3-5-4(6(8)9)1-2-10-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQLCAQGGOJPHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500574 | |
| Record name | 3-Nitrothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58963-75-0 | |
| Record name | 3-Nitrothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration Methods
Nitration of thiophene to obtain nitrothiophene derivatives is a critical step. Several methods have been developed focusing on selectivity, yield, and environmental impact:
While the above methods focus on 2-nitrothiophene, the nitration conditions can be tuned to favor 3-nitro substitution by controlling reagent ratios, temperature, and catalysts. However, selective nitration to 3-nitrothiophene requires specific conditions or post-nitration separation.
The introduction of the aldehyde group at the 2-position of nitrothiophene derivatives is commonly achieved via the Vilsmeier-Haack reaction , which involves the reaction of the nitrothiophene with a Vilsmeier reagent generated from N,N-dimethylformamide (DMF) and a chlorinating agent (e.g., POCl3 or thionyl chloride).
Vilsmeier-Haack Reaction Conditions
Representative Synthetic Routes for 3-Nitrothiophene-2-carbaldehyde
Synthesis via Nitration of 2-Thiophenecarbaldehyde
One approach involves first preparing 2-thiophenecarbaldehyde, then nitrating selectively at the 3-position:
- Preparation of 2-thiophenecarbaldehyde : Synthesized by reacting thiophene with solid phosgene and N,N-dimethylformamide in chlorobenzene at 0 °C to 85 °C, yielding up to 88% after extraction and distillation.
- Nitration : The 2-thiophenecarbaldehyde is then nitrated under controlled conditions to introduce the nitro group at the 3-position, often using nitric acid with or without solid acid catalysts to improve selectivity.
Direct Nitration of Thiophene Followed by Formylation
Alternatively, thiophene is first nitrated to give 3-nitrothiophene (or a mixture enriched in 3-nitro isomer), which is then formylated:
- Nitration : Using nitric acid and solid acid catalysts (montmorillonite clays exchanged with metal ions) to improve regioselectivity and environmental profile.
- Formylation : Vilsmeier-Haack reaction with DMF and thionyl chloride at controlled temperatures to yield 3-nitrothiophene-2-carbaldehyde.
Detailed Research Findings and Data
Note: While data above includes related nitrothiophene carbaldehydes, the principles apply to 3-nitrothiophene-2-carbaldehyde synthesis with appropriate regioselective control.
Summary of Preparation Methods
| Preparation Step | Common Reagents | Key Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Nitration of thiophene | HNO3, solid acid catalysts (montmorillonite clays) | 70-80 °C, 5-6 h | High regioselectivity, eco-friendly | Control of 3-nitro vs 2-nitro isomers |
| Formylation (Vilsmeier-Haack) | DMF, POCl3 or thionyl chloride | 20-30 °C addition, 70-85 °C reaction | High yield, well-established | Sensitive to reaction conditions |
| Alternative synthesis of 2-thiophenecarbaldehyde | Thiophene, solid phosgene or thionyl chloride, DMF | 0-85 °C, several hours | High yield, scalable | Use of toxic reagents (phosgene) |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Nitro Group
The nitro group at position 3 undergoes nucleophilic substitution under basic or acidic conditions. For example:
-
Reaction with thiols : In the presence of K₂CO₃, the nitro group is displaced by thiolate ions (RS⁻), forming 3-sulfenylthiophene derivatives. This reaction is critical for synthesizing fused-ring systems like thieno[3,2-b]thiophenes .
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Methyl thioglycolate, K₂CO₃ | Thieno[3,2-b]thiophene-2,5-dicarboxylate | 71% | |
| 2-Mercaptoacetone, K₂CO₃ | 2,5-Disubstituted thieno[3,2-b]thiophene | 68% |
-
Meisenheimer Complex Formation : Nitrothiophenes without leaving groups (e.g., 5-nitrothiophene-2-carbaldehyde) form stabilized Meisenheimer complexes upon reaction with nucleophiles like amines, enabling further functionalization .
Aldehyde Group Condensation Reactions
The aldehyde group participates in condensation reactions to form Schiff bases, hydrazones, and heterocycles:
-
Schiff Base Formation : Reacts with primary amines (e.g., 2-methyl-3-nitroaniline) to yield imine derivatives, as confirmed by X-ray crystallography .
| Amine | Product | Application | Source |
|---|---|---|---|
| 2-Methyl-3-nitroaniline | 2-Methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline | Crystal engineering |
-
Hydrazone Synthesis : Condensation with hydrazides produces hydrazone derivatives with antimycobacterial activity .
Cyclization Reactions
The aldehyde and nitro groups facilitate intramolecular cyclization:
-
Dieckmann Condensation : Treatment of 3-sulfenylthiophene-2,5-dicarboxylates with sodium alcoholates triggers cyclization to form thieno[3,2-b]thiophenes .
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| Methyl 5-formyl-4-nitrothiophene-2-carboxylate | Sodium methoxide | Thieno[3,2-b]thiophene | 65% |
Redox Reactions
-
Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd) reduces the nitro group to an amine, forming 3-aminothiophene-2-carbaldehyde, a precursor for bioactive molecules .
-
Aldehyde Oxidation : Strong oxidants (e.g., KMnO₄) convert the aldehyde to a carboxylic acid, yielding 3-nitrothiophene-2-carboxylic acid.
Scientific Research Applications
3-Nitrothiophene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Nitrothiophene-2-carbaldehyde in biological systems involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with nucleophiles in the cell, leading to various biochemical effects. The aldehyde group can form Schiff bases with amino groups in proteins, affecting their function .
Comparison with Similar Compounds
3-Nitrothiophene: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
2-Nitrothiophene-3-carbaldehyde: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness: 3-Nitrothiophene-2-carbaldehyde is unique due to its dual functional groups (nitro and aldehyde), which provide a versatile platform for various chemical transformations and applications in multiple fields .
Biological Activity
3-Nitrothiophene-2-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-Nitrothiophene-2-carbaldehyde is characterized by the presence of a nitro group () attached to a thiophene ring, along with an aldehyde functional group. The structural formula can be represented as follows:
This structure contributes to its reactivity and interaction with biological systems.
The biological activity of 3-nitrothiophene-2-carbaldehyde is primarily attributed to two key functional groups:
- Nitro Group : This group can undergo bioreduction within biological systems, leading to the formation of reactive intermediates that interact with cellular components, potentially causing antimicrobial or anticancer effects.
- Aldehyde Group : The aldehyde can form covalent bonds with nucleophilic sites in biomolecules, which may alter their function and contribute to its biological activity .
Antimicrobial Activity
Research has demonstrated that 3-nitrothiophene-2-carbaldehyde exhibits significant antimicrobial properties. A study evaluating various substituted thiophenes found that compounds similar to 3-nitrothiophene-2-carbaldehyde showed varying degrees of effectiveness against pathogens such as E. coli and A. niger. The minimum inhibitory concentration (MIC) values indicated that certain derivatives could effectively inhibit bacterial growth .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-Nitrothiophene-2-carbaldehyde | 32 | E. coli |
| 2-Chloro-3,5-dinitrothiophene | 8 | M. luteus |
| 5-Nitrothiophene-2-carbaldehyde | 16 | A. niger |
Anticancer Activity
In addition to its antimicrobial effects, 3-nitrothiophene-2-carbaldehyde has been investigated for its anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, it was observed to synergize with doxorubicin in ovarian cancer cells, enhancing the therapeutic efficacy against tumors .
Case Studies and Research Findings
- Antibacterial Study : A comprehensive evaluation of nitrothiophenes revealed that derivatives like 3-nitrothiophene-2-carbaldehyde demonstrated potent antibacterial activity through mechanisms involving nucleophilic attack on the thiophene ring .
- Anticancer Synergy : In a study focused on CXCR2 antagonists, compounds related to 3-nitrothiophene were shown to inhibit CXCL8-mediated signaling pathways, which are implicated in cancer progression . This suggests potential applications in cancer therapy.
- Mechanistic Insights : Research involving mutant strains of E. coli indicated that the nitroreductases NfsB and NfsA are crucial for the activation of nitro-containing compounds like 3-nitrothiophene-2-carbaldehyde, highlighting a specific pathway through which these compounds exert their antibacterial effects .
Q & A
Basic: What are the most reliable synthetic routes for 3-nitrothiophene-2-carbaldehyde, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nitration of thiophene-2-carbaldehyde derivatives. A common approach is the directed nitration using nitric acid in a sulfuric acid medium at controlled temperatures (0–5°C) to avoid over-nitration. Key optimization parameters include:
- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of thiophene-2-carbaldehyde to HNO₃ to minimize side products.
- Temperature control : Excess heat can lead to decomposition; ice baths are essential .
- Workup : Neutralize the reaction mixture with NaHCO₃ and extract with dichloromethane to isolate the product.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .
Basic: How should researchers address challenges in purifying 3-nitrothiophene-2-carbaldehyde due to its reactivity?
Answer:
The aldehyde and nitro groups make the compound prone to decomposition. Recommended methods:
- Recrystallization : Use ethanol/water mixtures at low temperatures to minimize aldehyde oxidation.
- HPLC purification : Employ reverse-phase C18 columns with a methanol-water gradient (30% → 100% methanol) for high-purity isolation .
- Inert atmosphere : Conduct all steps under nitrogen to prevent oxidation .
Basic: What spectroscopic techniques are critical for characterizing 3-nitrothiophene-2-carbaldehyde, and how should data be interpreted?
Answer:
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Nitro groups deshield adjacent protons, shifting thiophene ring protons downfield (δ 7.5–8.5 ppm) .
- IR spectroscopy : Look for C=O (aldehyde) at ~1700 cm⁻¹ and NO₂ asymmetric stretching at ~1520 cm⁻¹. Contamination by nitroso byproducts shows peaks at ~1400 cm⁻¹ .
- GC-MS : Use a polar column (e.g., DB-5) to confirm molecular ion peaks at m/z 157 (M⁺) and fragmentation patterns matching the nitro-thiophene backbone .
Advanced: How does the electron-withdrawing nitro group influence the reactivity of 3-nitrothiophene-2-carbaldehyde in cross-coupling reactions?
Answer:
The nitro group deactivates the thiophene ring, directing electrophilic substitutions to the 5-position. For example:
- Suzuki coupling : Use Pd(PPh₃)₄ and aryl boronic acids under microwave irradiation (80°C, 2h) to achieve regioselective coupling at the 5-position.
- Kinetic vs. thermodynamic control : Lower temperatures favor mono-substitution, while higher temperatures promote di-substitution. Monitor via TLC with UV detection .
Advanced: What computational methods validate the electronic structure of 3-nitrothiophene-2-carbaldehyde, and how do they compare with experimental data?
Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to predict bond lengths and angles. Compare with XRD data (if available) to assess accuracy .
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity. Experimental UV-Vis spectra (λmax ~320 nm) should align with TD-DFT results .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites, explaining regioselectivity in reactions .
Advanced: How can researchers resolve contradictions between crystallographic and spectroscopic data for this compound?
Answer:
Discrepancies (e.g., bond length variations in XRD vs. DFT) often arise from:
- Crystal packing effects : Use SHELXL for refinement to account for thermal motion and disorder .
- Solvent interactions : Compare XRD data (solid state) with NMR (solution state). For example, aldehyde torsion angles may differ due to solvent hydrogen bonding .
- Validation tools : Cross-check with Cambridge Structural Database entries for similar nitro-thiophene derivatives .
Advanced: What strategies mitigate decomposition during long-term storage of 3-nitrothiophene-2-carbaldehyde?
Answer:
- Storage conditions : Keep at –20°C in amber vials under argon. Add stabilizers like hydroquinone (0.1% w/w) to inhibit radical-mediated oxidation .
- Periodic analysis : Monitor purity via HPLC every 3 months. Degradation products (e.g., 3-nitrothiophene-2-carboxylic acid) appear as late-eluting peaks .
Advanced: How does the compound’s tautomeric behavior affect its application in coordination chemistry?
Answer:
The aldehyde can tautomerize to an enol form, enabling chelation with metals:
- Complexation studies : React with Cu(II) acetate in ethanol to form a square-planar complex. Characterize via ESR (g⊥ > g∥) and cyclic voltammetry (quasi-reversible Cu²⁺/Cu⁺ redox) .
- Tautomer ratio : Use ¹H NMR in DMSO-d₆ to quantify enol/keto populations; temperature-dependent shifts indicate equilibrium dynamics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
